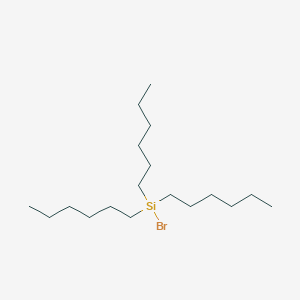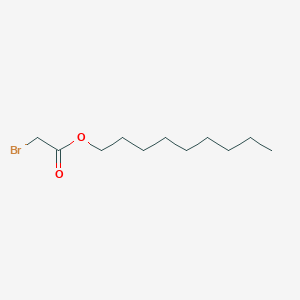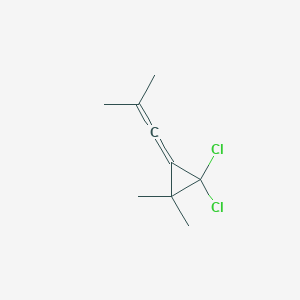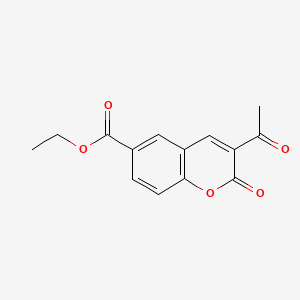
2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-, ethyl ester is a chemical compound belonging to the class of coumarins. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by its benzopyran ring structure, which is a fused ring system consisting of a benzene ring and a pyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-, ethyl ester can be achieved through various synthetic routes. One common method involves the Perkin reaction, which is a classical method for synthesizing coumarins. In this reaction, an aromatic aldehyde reacts with an acid anhydride in the presence of a base to form the coumarin structure. Another method is the Knoevenagel condensation, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more common in industrial processes to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the benzopyran ring, often using halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, perfumes, and other industrial products
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-, ethyl ester involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: The parent compound of the coumarin family, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant similar to warfarin.
Uniqueness
2H-1-Benzopyran-6-carboxylic acid, 3-acetyl-2-oxo-, ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl ester group and acetyl substitution make it different from other coumarins, potentially leading to unique interactions with biological targets and different pharmacokinetic properties .
Propriétés
Numéro CAS |
6468-75-3 |
|---|---|
Formule moléculaire |
C14H12O5 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
ethyl 3-acetyl-2-oxochromene-6-carboxylate |
InChI |
InChI=1S/C14H12O5/c1-3-18-13(16)9-4-5-12-10(6-9)7-11(8(2)15)14(17)19-12/h4-7H,3H2,1-2H3 |
Clé InChI |
NVDXCXJKXHRCEJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


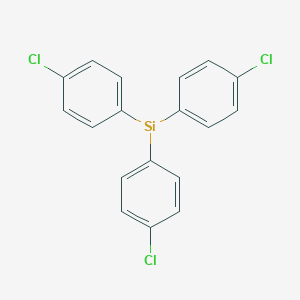


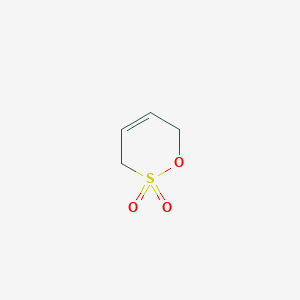
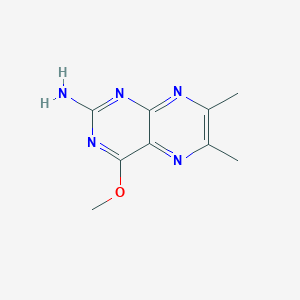
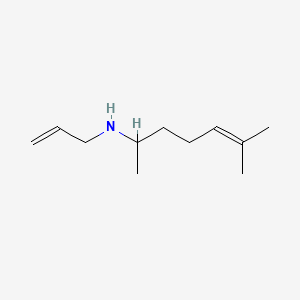

![3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid](/img/structure/B14738257.png)
